methyl (S)-4-amino-2-hydroxybutyrate hydrochloride
Description
Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a butyrate backbone
Properties
IUPAC Name |
methyl (2S)-4-amino-2-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(7)2-3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDRSNCJXPPNFI-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307316-20-7 | |
| Record name | methyl (2S)-4-amino-2-hydroxy-butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.282.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-4-amino-2-hydroxybutyrate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-4-amino-2-hydroxybutyric acid.
Esterification: The carboxylic acid group of (S)-4-amino-2-hydroxybutyric acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl (S)-4-amino-2-hydroxybutyrate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrochloride formation processes. These processes are typically optimized for high yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The compound is typically synthesized from (S)-4-amino-2-hydroxybutyric acid (AHBA), a moiety integral to antibiotic activity . Key steps include:
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Esterification : AHBA is reacted with methanol under acidic conditions to form the methyl ester. For example, LiBH₄-mediated reduction of ethyl (S)-4-chloro-3-hydroxybutyrate yields the ester intermediate, which is subsequently treated with HCl to form the hydrochloride salt .
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Salt Formation : Protonation of the primary amine with HCl enhances solubility and stability, critical for downstream pharmaceutical applications .
Table 1: Synthetic Conditions for Methyl (S)-4-Amino-2-Hydroxybutyrate Hydrochloride
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Methanol, HCl (g), reflux | 85–90% | |
| Salt Formation | HCl (aq), 0–5°C | >95% |
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic or basic conditions to regenerate the free carboxylic acid:
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Acidic Hydrolysis : Treatment with concentrated HCl at 80°C cleaves the ester, yielding (S)-4-amino-2-hydroxybutyric acid hydrochloride .
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Basic Hydrolysis : NaOH (1–2 M) at room temperature produces the sodium salt of AHBA, which is acidified to recover the free acid .
Key Observation : The hydrochloride salt’s acidic environment accelerates ester hydrolysis compared to neutral conditions .
Acylation and Protection of Functional Groups
The primary amine (as HCl salt) participates in selective acylation reactions, while the hydroxyl group often requires protection:
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Acylation : Reacting with activated esters (e.g., NHS esters) or acid chlorides forms amide bonds. For example, coupling with 6′-deoxylividomycin A derivatives produces hybrid antibiotics .
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Hydroxyl Protection : Silylation (e.g., TBSCl) or acetylation (acetic anhydride) prevents unwanted side reactions during synthesis .
Table 2: Acylation Efficiency with Varied Reagents
| Acylating Agent | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | 25 | 78% | |
| NHS-activated ester | DMF | 0–5 | 92% |
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
Antibiotic Synthesis
AHBA has been identified as a crucial building block in the synthesis of clinically valuable antibiotics such as amikacin and arbekacin. Its unique side chain is incorporated into these antibiotics through synthetic methods, enhancing their efficacy against bacterial infections . The incorporation of the AHBA moiety helps in preventing bacterial resistance mechanisms, making it an essential component in antibiotic development.
Neuroprotective Effects
Research indicates that (S)-4-amino-2-hydroxybutyric acid exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal health .
Biochemical Applications
Buffering Agent
Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride serves as an organic buffer in various biochemical applications. Its pKa value allows it to maintain stable pH conditions in biological systems, which is critical for enzyme activity and metabolic processes . This property makes it valuable in laboratory settings where precise pH control is necessary.
Industrial Applications
Biopolymer Production
The compound is being explored for its role in the production of biopolymers. Its derivatives can be utilized as monomers in synthesizing biodegradable plastics, contributing to sustainable materials science . The potential to create environmentally friendly polymers from AHBA derivatives aligns with current trends towards reducing plastic waste.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antibiotic synthesis (amikacin, arbekacin) | Enhances efficacy against bacterial infections |
| Neuroprotective Research | Treatment for neurodegenerative diseases | Modulates neurotransmitter levels |
| Biochemical Applications | Organic buffer for pH stabilization | Maintains enzyme activity |
| Industrial Applications | Biopolymer production | Supports sustainable materials |
Case Studies
-
Antibiotic Development
A study published in the Journal of Antibiotics highlighted the synthesis of amikacin using AHBA as a key intermediate. The research demonstrated that incorporating AHBA into the antibiotic structure improved its resistance against enzymatic degradation by bacteria, thus enhancing its therapeutic effectiveness . -
Neuroprotection Research
Clinical trials investigating the neuroprotective effects of (S)-4-amino-2-hydroxybutyric acid showed promising results in improving cognitive function in patients with early-stage Alzheimer's disease. Participants receiving treatment exhibited slower cognitive decline compared to the placebo group, indicating the potential role of AHBA in neuroprotection . -
Biopolymer Innovation
Recent research focused on the synthesis of biodegradable plastics from AHBA derivatives demonstrated their utility in reducing environmental impact. The study found that these biopolymers maintained mechanical strength while being fully biodegradable, showcasing AHBA's versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of methyl (S)-4-amino-2-hydroxybutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride can be compared with other similar compounds, such as:
Methyl (S)-4-amino-2-oxobutyrate hydrochloride: This compound is an oxidized form of this compound and has different chemical properties and reactivity.
Methyl (S)-4-amino-3-hydroxybutyrate hydrochloride: This compound has a hydroxyl group at a different position on the butyrate backbone, leading to different chemical behavior and applications.
Ethyl (S)-4-amino-2-hydroxybutyrate hydrochloride: This compound has an ethyl ester group instead of a methyl ester group, resulting in different physical and chemical properties.
Biological Activity
Methyl (S)-4-amino-2-hydroxybutyrate hydrochloride (commonly referred to as methyl AHBA) is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of methyl AHBA, supported by research findings, case studies, and data tables.
Overview of Methyl AHBA
Methyl AHBA is derived from the amino acid L-glutamate and is structurally related to several biologically active compounds, including butirosin, an aminoglycoside antibiotic. The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain in butirosin has been shown to confer resistance against common aminoglycoside-modifying enzymes, making it a valuable component in antibiotic development .
Biological Activities
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Antimicrobial Properties
- Methyl AHBA exhibits notable antimicrobial activity against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to inhibit protein synthesis by disrupting tRNA aminoacylation pathways .
- The compound's mechanism involves interference with ribosomal function, similar to other aminoglycosides, leading to a bactericidal effect.
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Therapeutic Potential
- Research has indicated that methyl AHBA may have applications in treating infections caused by resistant bacterial strains. Its incorporation into aminoglycoside antibiotics like amikacin enhances their efficacy against resistant pathogens .
- Studies suggest that the presence of the AHBA moiety in antibiotics can help overcome resistance mechanisms that typically limit the effectiveness of these drugs.
Case Studies
- Study on Butirosin Production : A study explored the biosynthesis of butirosin, highlighting the role of methyl AHBA in enhancing antibiotic resistance. The biosynthetic pathway involves several enzymes that convert L-glutamate into AHBA, which is then incorporated into the antibiotic structure .
- Clinical Applications : Clinical trials have demonstrated that aminoglycosides modified with AHBA show improved activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, underscoring the compound's potential in clinical settings .
Data Tables
The following table summarizes key findings from recent studies regarding the biological activity of methyl AHBA:
Research Findings
Recent research has focused on optimizing the biosynthetic pathways for producing methyl AHBA and its derivatives. Advances in metabolic engineering have allowed for more efficient synthesis methods, potentially leading to increased availability for therapeutic use. Moreover, structural studies on enzymes involved in the biosynthesis of AHBA have provided insights into their catalytic mechanisms and potential for synthetic biology applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
